

ITK degrader 1 chemical structure and properties

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Compound of Interest

Compound Name: *ITK degrader 1*

Cat. No.: *B12390682*

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An In-depth Technical Guide to ITK Degradator 1

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **ITK Degradator 1**, a potent and highly selective heterobifunctional degrader of the Interleukin-2-inducible T-cell kinase (ITK). This guide covers its chemical structure, mechanism of action, key quantitative properties, and detailed experimental protocols for its evaluation.

Core Concepts and Chemical Properties

ITK Degradator 1, also identified as compound 28 in its primary publication, is a Proteolysis Targeting Chimera (PROTAC).^{[1][2]} PROTACs are designed to eliminate specific proteins from cells by hijacking the ubiquitin-proteasome system. **ITK Degradator 1** is a heterobifunctional molecule comprising three key components: a ligand that binds to ITK, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.^[3]

Specifically, **ITK Degradator 1** consists of:

- ITK Ligand (ITK ligand 1): Engages the target protein, Interleukin-2-inducible T-cell kinase.^[3]
- E3 Ligase Ligand (Thalidomide 5-fluoride): A derivative of thalidomide that recruits the Cereblon (CRBN) E3 ubiquitin ligase.^[3]

- **Linker (Piperidine-C2-piperazine-Boc):** Covalently connects the two ligands, optimizing the formation of a stable ternary complex between ITK and Cereblon.

Chemical Structure and Properties

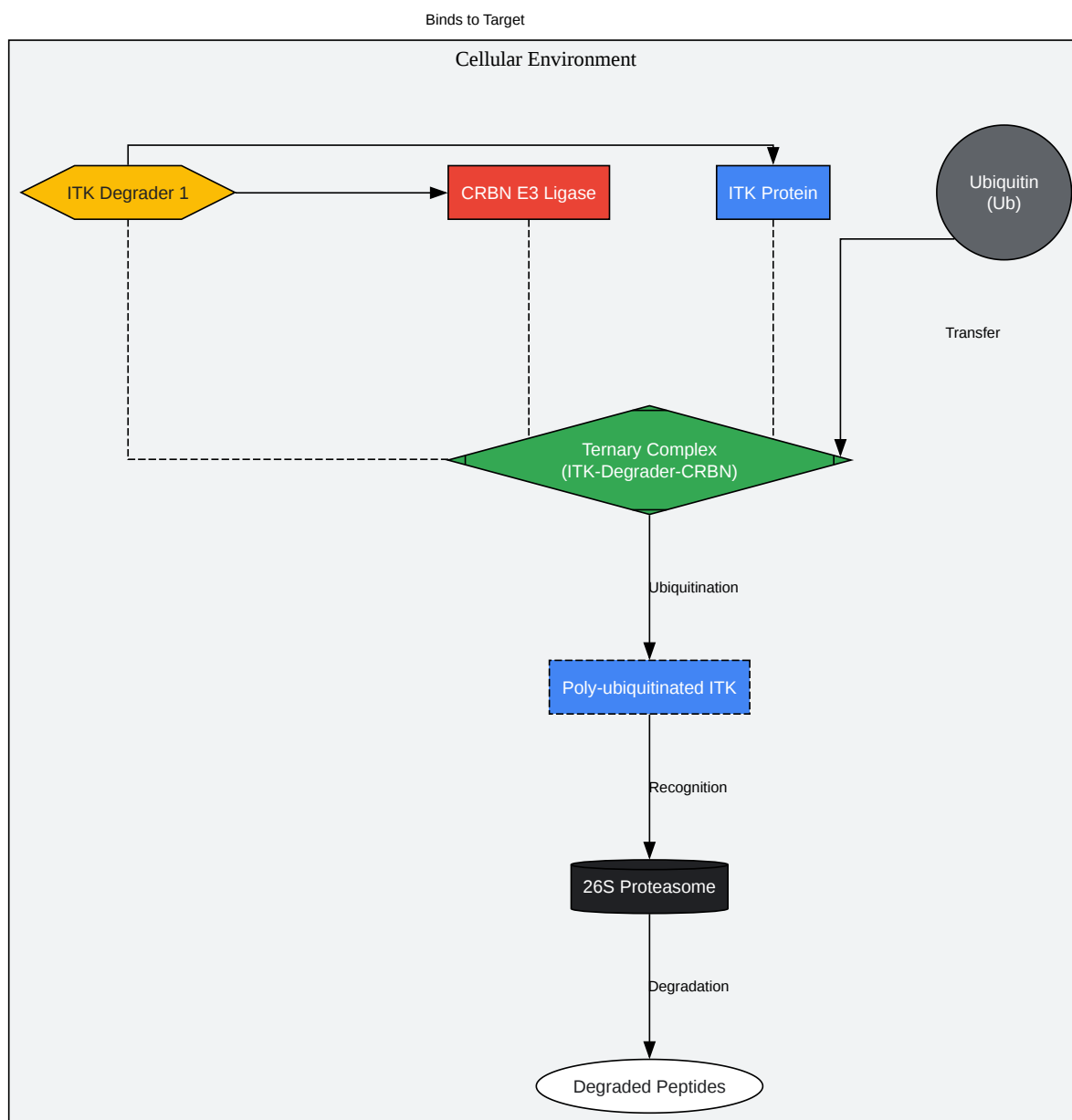
The fundamental chemical properties of **ITK Degradator 1** are summarized below.

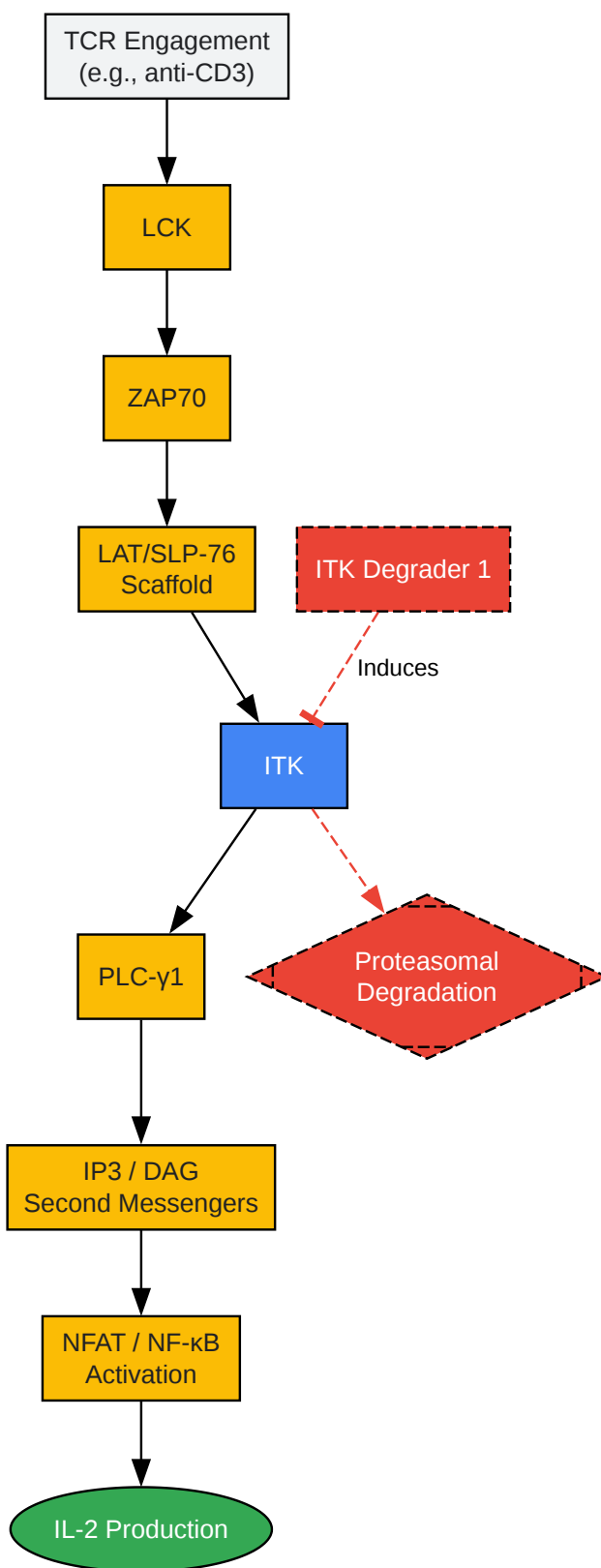
| Property | Value |
|-------------------|---|
| Molecular Formula | C ₄₈ H ₅₇ F ₃ N ₁₀ O ₇ |
| Molecular Weight | 943.02 g/mol |
| Synonyms | Compound 28 |
| Target(s) | ITK, PROTACs |
| Pathway(s) | Protein Tyrosine Kinase/RTK, PROTAC |

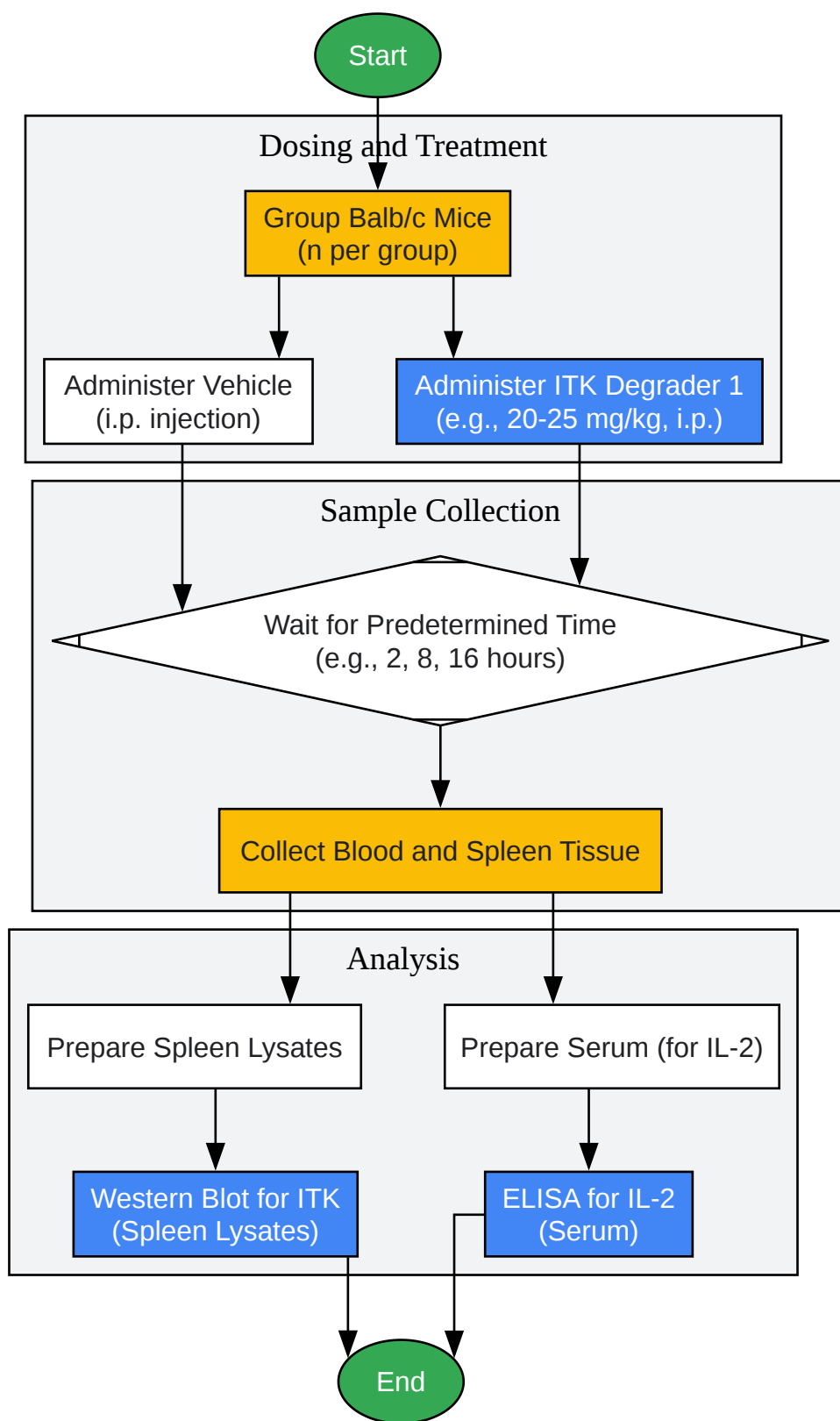
Mechanism of Action and Signaling Pathway

ITK is a critical tyrosine kinase downstream of the T-cell receptor (TCR) and is essential for T-cell activation, proliferation, and differentiation. Upon TCR engagement, ITK is activated and subsequently phosphorylates and activates Phospholipase C-γ1 (PLC-γ1). This initiates downstream signaling cascades that lead to the activation of transcription factors like NFAT (Nuclear Factor of Activated T-cells) and NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells), culminating in the production of key cytokines such as Interleukin-2 (IL-2).

ITK Degradator 1 functions by inducing the selective degradation of ITK. The degrader simultaneously binds to ITK and the CRBN E3 ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to ITK. The poly-ubiquitinated ITK is then recognized and degraded by the 26S proteasome, effectively removing the protein from the cell. By eliminating ITK, the degrader blocks the TCR signaling cascade, leading to the suppression of T-cell activation and IL-2 secretion.







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References

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- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: info@benchchem.com